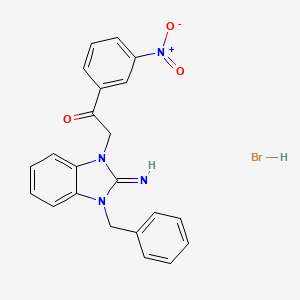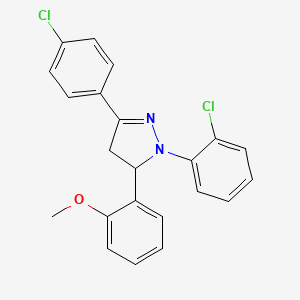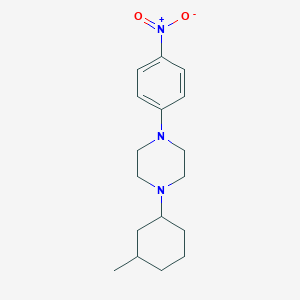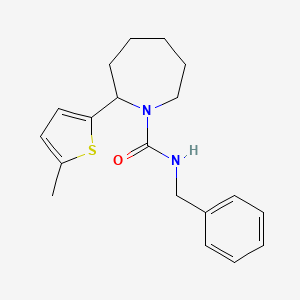![molecular formula C23H30N2O2 B5191586 N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5191586.png)
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide, also known as MPMP, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the late 1990s and has been extensively studied for its potential use in the treatment of pain. MPMP is a potent analgesic that acts on the central nervous system to relieve pain.
作用机制
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide acts on the central nervous system to relieve pain. It binds to the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain. Binding of this compound to the mu-opioid receptor activates a signaling pathway that leads to the inhibition of neurotransmitter release, which results in the suppression of pain signals.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. This compound has also been shown to decrease the release of norepinephrine and serotonin, which are neurotransmitters that are involved in the modulation of pain.
实验室实验的优点和局限性
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide has a number of advantages for use in lab experiments. It is a potent analgesic that can be used to study pain pathways in animal models. This compound has also been shown to have potential use in the treatment of opioid addiction. However, there are also some limitations to the use of this compound in lab experiments. It is a synthetic compound that may have different effects in humans compared to animal models. This compound may also have potential side effects that need to be studied further.
未来方向
There are a number of future directions for the study of N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide. One area of research is the potential use of this compound in the treatment of opioid addiction. Further studies are needed to determine the optimal dosing and duration of treatment with this compound for opioid addiction. Another area of research is the potential use of this compound in the treatment of chronic pain. This compound has been shown to be effective in animal models of chronic pain, but further studies are needed to determine its efficacy in humans. Finally, further studies are needed to determine the potential side effects of this compound and its long-term effects on the central nervous system.
合成方法
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide is synthesized by reacting N-methylbenzamide with 1-[2-(2-methoxyphenyl)ethyl]-4-piperidinemethanol in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as methanol or ethanol and is carried out under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain pure this compound.
科学研究应用
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide has been extensively studied for its potential use in the treatment of pain. It has been shown to be a potent analgesic in animal models of acute and chronic pain. This compound has also been studied for its potential use in the treatment of opioid addiction. It has been shown to reduce withdrawal symptoms and decrease drug-seeking behavior in animal models of opioid addiction.
属性
IUPAC Name |
N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-24(23(26)21-9-4-3-5-10-21)18-19-12-15-25(16-13-19)17-14-20-8-6-7-11-22(20)27-2/h3-11,19H,12-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDUWARWLDWMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=CC=C2OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chlorophenyl)acetyl]-3-methylpiperidine](/img/structure/B5191511.png)

![4-[4-(allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5191527.png)

![1-(2-methoxyethyl)-4-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5191530.png)
![1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5191551.png)

![2-(acetylamino)-N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5191579.png)
![allyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5191580.png)
![ethyl 4-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5191593.png)
![[1-(4-ethoxyphenyl)ethyl]formamide](/img/structure/B5191596.png)
![1-(2-fluorophenyl)-4-{4-[(phenylthio)methyl]benzoyl}piperazine](/img/structure/B5191604.png)

![2-[(3-bromobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5191611.png)